(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d')bisthiazol-4-yl)-acetic acid ethyl ester
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Overview
Description
(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzo-bisthiazole core, followed by the introduction of acetylamino and methyl groups. The final step involves the esterification of acetic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups.
Benzothiazole derivatives: Compounds with a similar core structure but different substituents.
Properties
CAS No. |
79115-47-2 |
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Molecular Formula |
C17H20N4O4S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 2-(2,6-diacetamido-4-methyl-8H-[1,3]thiazolo[4,5-f][1,3]benzothiazol-4-yl)acetate |
InChI |
InChI=1S/C17H20N4O4S2/c1-5-25-12(24)7-17(4)13-10(26-15(20-13)18-8(2)22)6-11-14(17)21-16(27-11)19-9(3)23/h5-7H2,1-4H3,(H,18,20,22)(H,19,21,23) |
InChI Key |
IJKPAIXKAIOBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C2=C(CC3=C1N=C(S3)NC(=O)C)SC(=N2)NC(=O)C)C |
Origin of Product |
United States |
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